molecular formula C4H10N2O2S B6598008 N-cyclopropyl-N-methylaminosulfonamide CAS No. 372136-81-7

N-cyclopropyl-N-methylaminosulfonamide

Cat. No.: B6598008
CAS No.: 372136-81-7
M. Wt: 150.20 g/mol
InChI Key: OSDWHKRVHQDTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-N-methylaminosulfonamide is an organosulfur compound with the molecular formula C4H10N2O2S, serving as a valuable chemical building block in scientific research . The compound features a sulfonamide functional group with both cyclopropyl and methyl substituents on the nitrogen atom, a structural motif of significant interest in medicinal chemistry . Its molecular structure, defined by the SMILES notation CN(C1CC1)S(=O)(=O)N, provides a rigid cyclopropane ring that can enhance metabolic stability and influence the pharmacokinetic properties of derivative molecules . This sulfonamide derivative is primarily used as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. Chemists utilize this compound to incorporate the N-cyclopropyl-N-methyl-sulfonamide moiety into target structures, particularly in the development of potential enzyme inhibitors . The sulfonamide group is a known pharmacophore in many bioactive compounds, capable of forming key hydrogen bonds with biological targets. Research into analogous compounds highlights the relevance of the cyclopropyl-sulfonamide structure in exploring new therapeutic agents, such as novel inhibitors that attenuate RANKL-mediated osteoclast differentiation . The compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[methyl(sulfamoyl)amino]cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-6(4-2-3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDWHKRVHQDTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372136-81-7
Record name N-cyclopropyl-N-methylaminosulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Significance of Aminosulfonamide Scaffolds in Bioactive Molecules

The aminosulfonamide group is a critical pharmacophore found in a wide array of therapeutic agents. Its importance stems from its ability to act as a bioisostere for other functional groups, such as amides and carboxylic acids, while offering distinct physicochemical properties. This scaffold provides a three-dimensional arrangement of atoms that can engage in specific hydrogen bonding interactions with biological targets, contributing to high-affinity binding.

Bioactive scaffolds are essentially core structures of molecules that can be systematically modified to explore and optimize interactions with biological systems. nih.govnumberanalytics.com The incorporation of aminosulfonamide scaffolds is a common strategy in drug design to create libraries of compounds with diverse biological activities. researchgate.net These scaffolds serve as a foundation for the attachment of various substituents, allowing for the fine-tuning of a molecule's properties to achieve desired therapeutic effects. nih.gov The inherent stability and synthetic accessibility of the aminosulfonamide linkage further enhance its utility in the development of novel drug candidates.

Conformation and Reactivity Attributes of the Cyclopropyl Group in Drug Design

Established Synthetic Routes to N-Cyclopropyl-N-methylaminosulfonamide Core Structure

The construction of the this compound core structure is most fundamentally achieved through the formation of the sulfonamide bond. This typically involves the reaction of a suitable amine with a sulfonyl chloride or a related activated sulfonic acid derivative. The primary and most direct method involves the sulfonylation of N-cyclopropyl-N-methylamine with sulfamoyl chloride or a substituted variant thereof in the presence of a base.

Alternatively, the synthesis can proceed via the reaction of cyclopropylamine (B47189) with an N-methyl-substituted sulfamoyl chloride. The choice of pathway may depend on the availability and stability of the starting materials. A summary of these foundational approaches is presented below.

Table 1: General Synthetic Approaches to the Aminosulfonamide Core

Reaction TypeAmine PrecursorSulfonylating AgentGeneral Description
Direct SulfonylationN-cyclopropyl-N-methylamineSulfamoyl ChlorideA direct coupling between the secondary amine and the sulfamoyl chloride, typically mediated by a non-nucleophilic base to neutralize the HCl byproduct.
Stepwise N-Alkylation/SulfonylationCyclopropylamineN-Methylsulfamoyl ChlorideInvolves the reaction of the primary cyclopropylamine with a pre-functionalized sulfamoyl chloride already containing the N-methyl group.
Palladium-Catalyzed C-N CouplingCyclopropylamineAryl Halide (for N-aryl analogues)While not a direct route to the title compound, Pd-catalyzed methods are established for forming the N-cyclopropyl bond in N-arylcyclopropylamines, which could be precursors to more complex sulfonamides. researchgate.net

The synthesis of N-acylsulfonamides, which are structurally related to aminosulfonamides, often follows similar principles of amine acylation and is a well-documented field in medicinal chemistry. nih.gov These established routes provide a reliable foundation for accessing the basic this compound scaffold for further derivatization.

Stereoselective Synthesis of Cyclopropyl-Containing Aminosulfonamides

The introduction of chirality into molecules containing a cyclopropylamine moiety presents a significant synthetic challenge. Stereoselective methods are crucial for preparing enantiopure compounds. Research has focused on both substrate-controlled and catalyst-controlled approaches to achieve high levels of stereoselectivity.

One prominent substrate-controlled strategy involves the use of chiral auxiliaries. A notable example is the asymmetric synthesis of N-(1-substituted cyclopropyl)-tert-butanesulfinamides. nih.gov This method begins with chiral N-sulfinyl alpha-chloro ketimines, which react with Grignard reagents. nih.gov The reaction proceeds through a 1,3-dehydrohalogenation and subsequent addition to an intermediate cyclopropylideneamine, affording the target N-sulfinyl cyclopropylamines with good diastereoselectivity. nih.gov The chiral tert-butanesulfinyl group acts as a powerful directing group, and its subsequent removal provides access to the enantiomerically enriched cyclopropylamine, which can then be sulfonated.

Enzymatic catalysis offers an alternative pathway. Engineered imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of bulky N-cyclopropylmethyl-amines. nih.gov In a reported study, rationally engineered IREDs were used for the reduction of N-cyclopropylmethyl-1-aryl-1-phenylmethylimines, delivering the chiral amine products with high yields and excellent enantiomeric excess (up to >99% ee). nih.gov This biocatalytic approach highlights a modern and green alternative for constructing key chiral intermediates. nih.gov

Table 2: Comparison of Stereoselective Methods

MethodologyKey Reagent/CatalystStereocontrol ElementOutcomeReference
Chiral AuxiliaryN-tert-butanesulfinamideSubstrate control from the chiral sulfinyl group.Diastereoselective formation of N-sulfinyl cyclopropylamines. nih.gov
BiocatalysisEngineered Imine Reductase (IRED)Enzyme's chiral active site.Enantioselective reduction of imines to chiral amines. nih.gov
Chiral Auxiliary-Assisted CyclopropanationSulfoximine with menthyl acrylatesChiral auxiliary directs the Johnson-Corey-Chaykovsky reaction.Enantio- and diastereoselective synthesis of trans-cyclopropanes. x-chemrx.com

Novel Chemical Transformations Leading to this compound Derivatives

Beyond the synthesis of the core structure, advanced methodologies can be applied to modify the cyclopropyl ring itself, leading to novel derivatives. Rhodium(II) catalysts are particularly notable for their ability to mediate reactions involving cyclopropanes, often through carbene-transfer mechanisms or by facilitating ring-opening and expansion reactions.

While direct rhodium(II)-catalyzed modification of this compound is not extensively documented, related transformations demonstrate the potential of this approach. For instance, rhodium-catalyzed reactions can initiate ring expansion cascades. A reported Rh(II)-catalyzed process transforms indenes into naphthalenes, proceeding through the formation of a cyclopropyl-substituted sulfonium (B1226848) salt intermediate. nih.gov The subsequent electrocyclic opening of this strained three-membered ring drives the formation of the final naphthalene (B1677914) product. nih.gov This illustrates a pathway where a rhodium-catalyzed cyclopropanation is followed by a programmed ring-opening.

In another context, the rhodium(II)-catalyzed reaction of aryldiazoacetates with strained molecules like [2.2]paracyclophanes leads to cyclopropanation of an aromatic ring. nih.govacs.org Interestingly, due to the inherent strain, the resulting cyclopropane (B1198618) can exist in equilibrium with its cycloheptatriene (B165957) valence isomer, effectively demonstrating a catalyst-mediated ring expansion. nih.govacs.org The choice of chiral rhodium(II) catalyst can control the regioselectivity and induce high levels of asymmetry in these transformations. nih.govacs.org

These examples underscore the synthetic potential of using rhodium(II) catalysis to achieve novel chemical transformations on cyclopropyl-containing scaffolds, suggesting that derivatives of this compound could serve as substrates for complex ring-opening or functionalization reactions.

Table 3: Examples of Rhodium-Catalyzed Transformations of Cyclopropane Systems

Catalyst TypeSubstrate ClassTransformationKey IntermediateReference
Rhodium(II) paddlewheel complexIndenes and α-diazo sulfonium saltsRing expansion to naphthalenesCyclopropyl-substituted sulfonium salt nih.gov
Chiral Rhodium(II) carboxylates/carboxamidates[2.2]Paracyclophanes and aryldiazoacetatesCyclopropanation followed by valence isomerizationNorcaradiene/Cycloheptatriene nih.govacs.org
Rhodium(I) complex1,3-Dienylcyclopropanes with propargyl estersRing expansion to seven-membered ringsAllene intermediate nih.gov

Structure Activity Relationship Sar and Rational Design of N Cyclopropyl N Methylaminosulfonamide Derivatives

Elucidation of Key Pharmacophoric Features within the N-Cyclopropyl-N-methylaminosulfonamide Scaffold

In a study targeting RANKL-mediated osteoclast differentiation, a library of derivatives was synthesized where the primary point of variation was the substituent on a terminal phenylsulfonyl group. nih.gov The core structure consisted of an N-cyclopropyl benzamide (B126) connected via a methyl-piperazine linker to the phenylsulfonamide tail. The analysis of these derivatives established that the inhibitory effect against osteoclastogenesis is directly dependent on the compound's lipophilicity. nih.gov This suggests that the essential pharmacophoric features include the rigid and lipophilic cyclopropyl (B3062369) group, the hydrogen-bonding capabilities of the amide and sulfonamide groups, and the specific nature of the substituent on the terminal aromatic ring, which modulates the physicochemical properties of the entire molecule. nih.govresearchgate.net The piperazine (B1678402) sulfonamide functional group, in particular, is recognized for its utility in drug development due to its versatile biological properties. nih.govresearchgate.netnih.gov

Impact of Cyclopropyl Ring Substitutions on Biological Activity Profiles

The cyclopropyl group is a favored substituent in modern drug design because it introduces conformational rigidity and a high degree of sp3 character while occupying minimal space. Its strained ring structure leads to shorter and more polarized C-H bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. This often improves the metabolic stability and pharmacokinetic profile of a drug candidate.

While the specific series of osteoclast inhibitors did not explore substitutions directly on the cyclopropyl ring, general optimization strategies for related scaffolds have shown the benefits of such modifications. nih.gov For instance, in other chemical series, substituting the cyclopropyl ring with a methyl group has been employed to block sites of oxidative metabolism. researchgate.net This strategy not only enhances metabolic stability but can also improve potency by allowing the methyl group to access and form favorable interactions within a nearby lipophilic pocket of the target protein. researchgate.net Therefore, the substitution of the cyclopropyl ring itself represents a viable strategy for fine-tuning the properties of this compound derivatives.

Strategies for Optimization of this compound-Based Inhibitors

The optimization of inhibitors based on this scaffold primarily involves the systematic modification of its constituent parts to enhance potency, selectivity, and pharmacokinetic properties. A clear strategy is demonstrated in the development of the previously mentioned osteoclast differentiation inhibitors. nih.gov The approach involved:

Scaffold Identification: Recognizing the potential of combining the N-cyclopropyl amide and piperazine sulfonamide moieties. nih.gov

Library Synthesis: Creating a focused library of derivatives by systematically varying the substituent on the terminal phenylsulfonamide group. This allowed for a direct probe of the structure-activity relationship at that position. nih.gov

Activity-Based Screening: Evaluating the synthesized compounds for their ability to inhibit a specific biological process (osteoclast differentiation) to identify lead compounds. nih.gov

SAR-Guided Optimization: Analyzing the results, which showed that increasing the lipophilicity of the phenylsulfonamide substituent generally led to higher potency. The derivative bearing a para-trifluoromethyl group (5b) was identified as the most effective, with an IC₅₀ of 0.64 µM. nih.gov

This iterative process of design, synthesis, and testing is a classic optimization strategy. nih.govnih.gov Further optimization could involve modifying the linker region or exploring substitutions on the cyclopropyl or benzamide rings to improve properties such as solubility, cell permeability, and metabolic stability, ultimately leading to candidates with robust in vivo efficacy. nih.gov

Data on N-Cyclopropyl Benzamide Derivatives

The table below presents data from a study on a series of N-cyclopropyl benzamide derivatives and their inhibitory effect on RANKL-induced osteoclast differentiation. The variation in the substituent (R) on the phenylsulfonamide tail directly impacts the inhibitory concentration (IC₅₀).

CompoundSubstituent (R) on PhenylsulfonamideIC₅₀ (µM) nih.gov
5a-H2.45
5b4-CF₃0.64
5c4-Cl1.13
5d4-F1.98
5e4-CH₃1.89
5f4-OCH₃2.11
5g2,4-diCl0.95
5h3,4-diCl1.02
5i3-CF₃, 4-Cl0.88

Molecular Mechanisms and Biological Target Engagement of N Cyclopropyl N Methylaminosulfonamide Analogues

Enzyme Inhibition and Modulation Studies

The following sections detail the specific applications of N-cyclopropyl-N-methylaminosulfonamide analogues in modulating critical enzymatic pathways.

This compound as a Modulator of Kinase Suppressor of Ras (KSR)-Mitogen-Activated Protein Kinase (MEK) Complexes

Kinase Suppressor of Ras (KSR) is a molecular scaffold protein that plays a crucial role in the Ras-MAPK (Mitogen-Activated Protein Kinase) signaling pathway. nih.govnih.gov Unlike typical kinases, KSR functions as a pseudokinase, meaning it lacks key catalytic residues but is essential for assembling and regulating the kinase cascade involving RAF, Mitogen-Activated Protein Kinase (MEK), and Extracellular Signal-Regulated Kinase (ERK). researchgate.net KSR facilitates signal transduction by forming a multiprotein complex with components of the pathway, including MEK1 and MEK2. nih.govnih.gov The formation of the KSR-MEK complex modulates MEK's localization, shifting it from a soluble to a membrane-associated fraction, and acts as a platform for MEK activation by RAF. nih.govnih.gov

The interaction between KSR and MEK has emerged as a significant target for therapeutic intervention. Structural studies have revealed that KSR can directly engage and remodel the allosteric pocket of MEK where inhibitors bind. researchgate.net This remodeling of the binding site can impact the affinity, kinetics, and residence time of MEK inhibitors. researchgate.net For instance, the clinical MEK inhibitor trametinib (B1684009) has been shown to engage KSR directly at the KSR-MEK interface, highlighting the intricate relationship between the scaffold protein and small molecule inhibitors. researchgate.net While the modulation of KSR-MEK complexes is an active area of research for developing novel therapeutics, specific studies detailing the direct interaction of this compound with this complex are not extensively documented in publicly available research. The development of compounds that can selectively modulate the KSR-MEK interface remains a key objective in targeting the Ras-MAPK pathway.

Table 1: Key Proteins in the KSR-Mediated Signaling Complex

Protein ComponentFunction in the ComplexReference
KSR (Kinase Suppressor of Ras) Scaffold protein, pseudokinase, modulates MEK localization and activation. nih.govnih.govresearchgate.net
MEK1/MEK2 Kinases that are activated by RAF and subsequently activate ERK. nih.govnih.gov
HSP90, HSP70, p50CDC37 Chaperone proteins that may serve to stabilize the KSR protein. nih.govnih.gov
14-3-3 Regulatory proteins that bind to KSR and are involved in its regulation. nih.govnih.gov

Investigations into Neuronal Nitric Oxide Synthase (nNOS) Inhibition by Cyclopropyl-Aminosulfonamide Derivatives

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for producing nitric oxide in the nervous system, a molecule involved in various physiological and pathological processes. Overproduction of nitric oxide by nNOS has been implicated in neurodegenerative disorders, making it a target for therapeutic inhibitors. nih.gov Research has focused on developing selective nNOS inhibitors that can distinguish it from other NOS isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), to minimize side effects. nih.gov

Derivatives containing a cyclopropyl (B3062369) group have been a key area of investigation. The introduction of a rigid, electron-withdrawing cyclopropyl ring can significantly influence a compound's inhibitory activity and selectivity. nih.gov For example, Nω-cyclopropyl-L-arginine was identified as a nonselective competitive inhibitor of NOS isoforms. nih.gov In other molecular scaffolds, the cyclopropyl moiety has been shown to decrease the basicity of an adjacent amino group, which can alter binding affinity and inhibitory potency. nih.gov The design of nNOS inhibitors often involves mimicking the substrate L-arginine, and modifications with small alkyl groups like cyclopropyl can fine-tune the compound's interaction with the enzyme's active site. nih.gov While Nω-allyl-L-arginine can cause a reaction-based inactivation of nNOS, the isomeric Nω-cyclopropyl-L-arginine acts purely as a competitive inhibitor, demonstrating how subtle structural changes dramatically affect the mechanism of action. nih.gov

Table 2: Comparison of Arginine-Based NOS Inhibitors

CompoundMechanism of ActionSelectivity ProfileReference
Nω-nitro-L-arginine (L-NA) Nonselective NOS inhibitor.Potent inhibitor of eNOS, leading to side effects like hypertension. nih.gov
Nω-cyclopropyl-L-arginine Nonselective competitive inhibitor of NOS isoforms.Lacks selectivity between NOS isoforms. nih.gov
Nω-allyl-L-arginine Reaction-based inactivation of iNOS and nNOS; competitive inhibition.Not fully selective. nih.gov

Mechanistic Insights into Cytochrome P450 (P450) Enzyme Inactivation by Cyclopropylamines and Related Sulfonamides

Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast number of drugs and endogenous compounds. nih.govmdpi.com The inactivation of these enzymes is a primary cause of drug-drug interactions. nih.gov Compounds containing a cyclopropylamine (B47189) moiety are known to be potent mechanism-based inactivators of P450 enzymes. nih.gov

The mechanism of inactivation by cyclopropylamines is a multi-step process. nih.gov It typically begins with a one-electron oxidation at the nitrogen atom by the P450 enzyme. This is followed by the cleavage of the strained cyclopropane (B1198618) ring, which generates a reactive intermediate that can covalently bind to the enzyme, leading to its irreversible inactivation. nih.gov However, a significant pathway for inactivation also involves the formation of metabolic intermediate complexes (MICs). nih.gov In this process, the cyclopropylamine is metabolized, often involving flavin-containing monooxygenase (FMO) in addition to P450, to a nitrosoalkane metabolite. This nitroso metabolite then coordinates tightly to the heme iron of the P450 enzyme, sequestering it in an inactive state and preventing further catalytic turnover. nih.gov This type of inhibition is time-dependent and requires the enzyme to metabolize the inhibitor to generate the inactivating species. nih.gov

Table 3: Proposed Mechanism of P450 Inactivation by N-Cyclopropylbenzylamine

StepDescriptionEnzymes InvolvedOutcomeReference
1 Initial oxidation of the amine.FMOFormation of a hydroxylamine (B1172632) intermediate. nih.gov
2 Further oxidation.P450 and/or FMOFormation of a nitrone. nih.gov
3 Hydrolysis of the nitrone.-Generates a primary hydroxylamine. nih.gov
4 Final oxidation.P450Formation of a nitroso metabolite. nih.gov
5 Complexation.P450The nitroso metabolite coordinates to the P450 heme iron, forming an inactive MIC. nih.gov

This compound Derivatives in Bromodomain and Extra-Terminal Domain (BET) Family Protein Binding Research

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers. nih.gov They recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key post-translational modification that regulates gene transcription. nih.gov BET proteins, particularly BRD4, have been identified as major therapeutic targets in cancer and inflammatory diseases due to their role in controlling the expression of oncogenes and pro-inflammatory genes. nih.gov

Inhibitors of BET proteins typically function by competing with acetylated histones for binding to a highly conserved recognition pocket within the bromodomain. nih.gov A significant challenge in this field is developing inhibitors that are selective not only for the BET family over other bromodomain-containing proteins but also for individual BET family members (e.g., BRD4 vs. BRD2/3) or even specific bromodomains (BD1 vs. BD2) within a single protein. nih.govnih.gov This lack of selectivity can hinder the understanding of the specific biological functions of each protein and may lead to off-target effects. nih.gov While extensive research has led to the development of potent BET inhibitors like (+)-JQ1, there is no specific literature available detailing the investigation of this compound derivatives as BET protein binders. Research continues to focus on designing novel scaffolds that can exploit subtle differences in the binding pockets to achieve greater selectivity. nih.gov

Exploration of HIV Reverse Transcriptase (RT) Inhibition by this compound-Containing Compounds

Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy. This enzyme converts the virus's single-stranded RNA genome into double-stranded DNA, a critical step for viral replication. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric, hydrophobic pocket on the RT enzyme, located approximately 10 Å from the catalytic site. nih.gov This binding induces a conformational change that inhibits the enzyme's function. nih.gov

The development of new NNRTIs is driven by the high mutation rate of HIV, which leads to drug resistance. nih.gov Molecular modeling has been utilized to design novel compounds that can effectively bind to the NNRTI pocket. nih.govnih.gov In this context, derivatives containing a cyclopropyl group have shown significant promise. nih.gov The small, hydrophobic nature of the cyclopropyl group makes it well-suited to occupy hydrophobic pockets within the binding site, such as the region near the Val179 residue. nih.govnih.gov Studies on novel cyclopropyl-indole derivatives have shown that these compounds can establish key hydrogen bonding interactions with residues like Lys101 while the cyclopropyl moiety fills a hydrophobic pocket. nih.govnih.gov Several of these compounds have demonstrated potency comparable to the established NNRTI nevirapine (B1678648) in phenotypic assays. nih.govnih.gov Similarly, research into arylsulfonamide derivatives has explored their potential as NNRTIs, with in silico studies showing stable interactions within the binding pocket. researchgate.net

Table 4: Activity of a Novel Cyclopropyl-Indole NNRTI Derivative

Compound ID (Example)TargetKey InteractionsIn Vitro Potency (Example)Reference
25 (5-chloroindole analogue) HIV-1 Reverse TranscriptaseHydrogen bonding with Lys101; Cyclopropyl group in hydrophobic pocket near Val179.Similar potency to Nevirapine. nih.govnih.gov

Broader Spectrum Enzyme Modulation by Aminosulfonamide Analogues

The aminosulfonamide functional group and related structures, particularly when combined with moieties like the cyclopropyl ring, have demonstrated the ability to modulate a wide range of enzymes beyond a single target class. This versatility stems from the diverse non-covalent and, in some cases, covalent interactions these scaffolds can form within different protein active sites and allosteric pockets.

As detailed in the preceding sections, cyclopropyl-containing analogues have been shown to act as:

Mechanism-based inactivators of Cytochrome P450 enzymes , through a mechanism involving metabolic activation and subsequent covalent binding or tight complexation with the heme cofactor. nih.gov

Competitive inhibitors of Neuronal Nitric Oxide Synthase , where the cyclopropyl group helps define the compound's binding affinity and mechanism of action within the enzyme's active site. nih.gov

Allosteric inhibitors of HIV Reverse Transcriptase , where the hydrophobic cyclopropyl group is designed to fit into a non-catalytic binding pocket, leading to inhibition of enzyme function. nih.govnih.gov

This capacity to interact with vastly different enzyme families—from heme-containing monooxygenases to synthases and viral polymerases—highlights the chemical tractability of the aminosulfonamide and cyclopropyl scaffolds. The electronic properties of the sulfonamide group, combined with the unique steric and reactive potential of the cyclopropyl ring, provide a powerful toolkit for medicinal chemists to design inhibitors for a broad spectrum of biological targets.

Ligand-Target Molecular Recognition and Binding Dynamics

The interaction between a ligand and its biological target is a dynamic process governed by the principles of molecular recognition. For this compound analogues and related sulfonamide-containing compounds, this recognition is often highly specific, leading to the modulation of protein function through allosteric mechanisms. The following sections delve into the characterization of allosteric binding sites for these derivatives and the structural underpinnings of their selective protein interactions.

Allosteric Binding Site Characterization for this compound Derivatives

Allosteric modulators, by definition, bind to a site on the protein that is distinct from the primary (orthosteric) site. The identification and characterization of these allosteric pockets are crucial for understanding the mechanism of action of this compound derivatives and for the development of new, more selective therapeutic agents. nih.govnih.govacs.org

Computational methods, such as mixed-solvent molecular dynamics (MixMD) simulations, have emerged as powerful tools for predicting and characterizing allosteric sites on proteins, including G protein-coupled receptors (GPCRs) and other signaling proteins. nih.govnih.govresearchgate.netumich.edu These simulations use small organic probe molecules to identify "hotspots" on the protein surface that are likely to be druggable allosteric sites. nih.govnih.gov For instance, this methodology has been successfully applied to identify known allosteric sites on various GPCRs and to predict new potential sites on targets like the μ-opioid receptor. nih.govnih.gov

The characterization of an allosteric binding site involves identifying the specific amino acid residues that form the pocket and interact with the ligand. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For sulfonamide-based allosteric modulators, the binding pocket is often a mix of hydrophobic and polar regions to accommodate the different moieties of the ligand.

While direct crystallographic data for this compound itself is not available in the provided context, studies on analogous sulfonamide compounds provide valuable insights. For example, in the case of sulfonamide modulators of the Hepatitis B Virus (HBV) core protein, molecular docking and dynamics simulations have been used to explore the binding mode within an allosteric pocket. researchgate.net These studies suggest that introducing hydrophobic groups to one part of the molecule and electronegative groups to another can enhance biological activity, indicating the nature of the corresponding binding regions within the allosteric site. researchgate.net

The following table summarizes key amino acid residues identified in the allosteric binding of analogous sulfonamide-based modulators to their respective protein targets, illustrating the types of interactions that likely govern the binding of this compound derivatives.

Target ProteinKey Interacting ResiduesType of InteractionReference
Human Carbonic Anhydrase I (HCAI)Leu198, Thr199, His200Hydrogen Bonding, Displacement of Zinc-bound water nih.gov
FK506-Binding Protein 12 (FKBP12)Ile56, Tyr82, His87Hydrogen Bonding, Halogen-π Interaction chemrxiv.org
Acetylcholinesterase (AChE)ASP74, TYR341Hydrogen Bonding, π-π Stacking nih.gov

Structural Basis of Specificity and Selectivity in this compound-Protein Interactions

The specificity and selectivity of a drug molecule for its target are paramount for its therapeutic efficacy and safety profile. For this compound analogues, these properties are dictated by the precise three-dimensional complementarity between the ligand and its allosteric binding site.

High-resolution co-crystal structures of related sulfonamide analogues in complex with their protein targets have provided a detailed picture of the interactions that confer specificity. chemrxiv.orgacs.orgresearchgate.netresearchgate.net A recurring theme in the binding of sulfonamides is the critical role of the sulfonamide group itself. The oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, forming key interactions with the protein backbone or specific amino acid side chains. chemrxiv.org

The cyclopropyl group, a key feature of the titular compound, introduces conformational rigidity and a specific hydrophobic profile to the molecule. This can enhance binding affinity and selectivity by promoting a more favorable orientation within a hydrophobic sub-pocket of the allosteric site. Structure-activity relationship (SAR) studies on cycloalkylamide inhibitors of soluble epoxide hydrolase have shown that the size and hydrophobicity of the cycloalkane ring are critical for inhibitory potency. nih.gov

The following table presents binding affinity data for a series of sulfonamide analogues targeting FKBP12, illustrating how structural modifications impact binding.

CompoundModification from Reference Sulfonamide (1)Binding Affinity (KD)Reference
1 Reference Compound2.6 nM acs.orgresearchgate.net
6a Methylated sulfonimidamide1,390 nM chemrxiv.org
6b Methylated sulfonimidamide1,160 nM chemrxiv.org

These data clearly demonstrate that alterations to the sulfonamide core can dramatically affect binding affinity, highlighting the exquisite structural requirements for potent and specific ligand-protein interactions. chemrxiv.org The reduced affinity of the methylated sulfonimidamides (6a and 6b) was attributed to steric clashes within the binding site. chemrxiv.org

Advanced Spectroscopic and Computational Methodologies in N Cyclopropyl N Methylaminosulfonamide Research

X-ray Crystallography for N-cyclopropyl-N-methylaminosulfonamide-Target Complex Structure Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of molecules and their complexes with biological targets at an atomic level. For this compound and its derivatives, this technique is instrumental in revealing the precise binding modes within the active sites of proteins.

While specific crystallographic data for this compound in complex with a biological target is not publicly available, the methodology has been extensively applied to the broader class of sulfonamides, providing a framework for potential interactions. For instance, studies on sulfonamide derivatives binding to enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase (DHPS) have demonstrated how the sulfonamide moiety coordinates with metal ions and forms critical hydrogen bonds with amino acid residues. In the context of DHPS, a key enzyme in bacterial folate synthesis, X-ray crystallography has shown that the sulfonamide group can mimic the natural substrate, p-aminobenzoic acid (PABA).

The cyclopropyl (B3062369) group, a notable feature of this compound, often contributes to favorable binding by providing a rigid scaffold that can orient other functional groups for optimal interaction. Its unique electronic properties and steric profile can lead to enhanced binding affinity and selectivity. Should this compound be co-crystallized with a target protein, analysis of the resulting electron density map would be expected to reveal key intermolecular contacts, such as hydrogen bonds, van der Waals interactions, and hydrophobic interactions, guiding further structure-based drug design.

Computational Chemistry and Molecular Dynamics Simulations of this compound

In the absence of experimental crystal structures, computational chemistry and molecular dynamics (MD) simulations offer powerful predictive insights into the behavior of this compound at a molecular level.

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor. For this compound, docking studies would involve placing the molecule into the binding site of a computationally-derived or experimentally-determined protein structure.

The process typically involves:

Preparation of the Receptor: Starting with a 3D structure of the target protein, typically from the Protein Data Bank (PDB). Hydrogen atoms are added, and charges are assigned.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A scoring function is used to evaluate different poses of the ligand in the receptor's binding site, predicting the most stable binding mode and estimating the binding affinity.

Table 1: Representative Docking Study Parameters for Sulfonamide Derivatives

Parameter Description Example Software
Receptor PDB ID Identifier for the target protein structure in the Protein Data Bank. e.g., 1AJ0 (Dihydropteroate Synthase)
Docking Algorithm The search algorithm used to explore ligand conformations. Lamarckian Genetic Algorithm
Scoring Function The mathematical model used to estimate binding affinity. AutoDock Vina, Glide Score
Predicted Binding Energy The estimated free energy of binding (in kcal/mol). Varies based on ligand and target.

| Key Interacting Residues | Amino acids in the binding site predicted to interact with the ligand.| e.g., Ser, Arg, Phe |

Virtual Screening and Lead Optimization for this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Starting with the this compound scaffold, virtual screening can be employed to identify novel, potentially more potent analogues.

The process involves:

Library Generation: A virtual library of compounds is created by modifying the core structure of this compound. This can include variations in the substituents on the sulfonamide nitrogen or the cyclopropyl ring.

High-Throughput Docking: The entire library is then docked into the binding site of the target protein using the methods described above.

Hit Identification and Filtering: Compounds are ranked based on their predicted binding affinity and other properties like drug-likeness (e.g., Lipinski's rule of five). The top-ranking "hits" are selected for further investigation.

Following virtual screening, lead optimization focuses on refining the properties of the most promising hits. This involves iterative cycles of computational modeling and chemical synthesis. For example, if a virtual screening campaign identifies a beneficial modification to the this compound structure, MD simulations can be run on the new analogue-protein complex. These simulations, which model the movement of atoms over time, can assess the stability of the predicted binding mode and provide a more detailed picture of the dynamic interactions between the ligand and the target. This computational feedback loop is invaluable for prioritizing which analogues to synthesize and test experimentally, thereby accelerating the drug discovery process.

Table 2: Compounds Mentioned in the Article

Compound Name
This compound

Future Perspectives and Emerging Research Avenues for N Cyclopropyl N Methylaminosulfonamide

Exploration of Novel Biological Targets for Cyclopropyl-Aminosulfonamide Scaffolds

The inherent structural and electronic characteristics of the cyclopropyl (B3062369) group make it a valuable component in the design of bioactive molecules. Its rigid, three-dimensional nature can facilitate precise interactions with biological targets, often leading to enhanced potency and selectivity. acs.orgnih.govresearchgate.net The incorporation of a cyclopropylamine (B47189) moiety, in particular, has been a successful strategy in the development of enzyme inhibitors. nih.govresearchgate.netlongdom.org

A significant area of opportunity for N-cyclopropyl-N-methylaminosulfonamide lies in the exploration of novel enzyme targets. Building on the established success of cyclopropylamine derivatives as inhibitors of monoamine oxidases (MAOs) and the epigenetic enzyme, histone demethylase KDM1A (also known as LSD1), researchers are now looking to expand the target space for this scaffold. nih.govresearchgate.net The electrophilic nature of the cyclopropane (B1198618) ring, particularly when activated by an adjacent amine, can be exploited to form covalent bonds with enzymatic residues, leading to irreversible inhibition. This mechanism of action is particularly attractive for targets where sustained inhibition is required.

Future research could focus on screening this compound and its analogues against a wider range of enzymes, including other histone-modifying enzymes, proteases, and kinases. The sulfonamide group can be readily modified to fine-tune the physicochemical properties of the molecule, such as solubility and cell permeability, thereby optimizing it for different biological targets.

One promising research direction is the investigation of cyclopropyl-aminosulfonamides as inhibitors of enzymes involved in cancer progression beyond KDM1A. The unique conformational constraints imposed by the cyclopropyl ring could be leveraged to achieve selectivity for specific enzyme isoforms, a crucial factor in minimizing off-target effects.

Table 1: Inhibitory Activity of Representative Cyclopropylamine Derivatives against KDM1A

CompoundTarget EnzymeIC50 (µM)Reference
TranylcypromineKDM1A~200 nih.gov
1-Substituted Cyclopropylamine DerivativeKDM1A0.5 - 10 nih.gov

This table is for illustrative purposes and showcases the potential of the cyclopropylamine scaffold. Specific data for this compound is not yet available.

Rational Design of Multi-Targeting Agents Based on this compound

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves the dysregulation of multiple biological pathways. This has led to a growing interest in the development of multi-targeting agents, single molecules designed to interact with two or more distinct targets. rsc.orgnih.gov The this compound scaffold is an attractive starting point for the rational design of such agents.

The modular nature of the this compound structure allows for the incorporation of different pharmacophores to engage multiple targets. For instance, the cyclopropyl-aminosulfonamide core could serve as an anchor for one target, while synthetic modifications at the sulfonamide nitrogen or the methyl group could introduce functionalities that interact with a second target.

A potential application of this strategy is in the development of dual inhibitors for cancer therapy. For example, a molecule could be designed to inhibit both a histone-modifying enzyme like KDM1A (targeted by the cyclopropylamine moiety) and a signaling kinase, thereby attacking the cancer cell on two fronts. This polypharmacological approach can lead to synergistic therapeutic effects and potentially overcome drug resistance.

The design of such multi-targeting agents requires a deep understanding of the structure-activity relationships for each target. Computational modeling and in silico screening can play a crucial role in identifying promising candidate molecules before their synthesis and biological evaluation. nih.govnih.govrsc.orgmdpi.com

Table 2: Conceptual Design of Multi-Targeting Agents

ScaffoldTarget 1Target 2Potential Therapeutic Area
This compoundHistone DemethylaseKinaseCancer
This compoundMonoamine OxidaseSerotonin ReceptorDepression

This table presents a conceptual framework for the design of multi-targeting agents and does not represent existing compounds.

Advanced Materials Science Applications of the this compound Moiety

Beyond its potential in medicine, the unique structural features of the this compound moiety also make it an intriguing building block for advanced materials. The incorporation of cyclopropane rings into polymer backbones has been shown to influence their physical properties, such as thermal stability and optical transparency. acs.orgnih.gov Furthermore, the sulfonamide group is a known functional group in materials science, contributing to properties like high refractive index and thermal resistance. acs.orgnih.gov

The combination of the cyclopropyl and sulfonamide functionalities in a single monomer could lead to the development of novel polymers with tailored properties. For example, the rigidity of the cyclopropane ring could enhance the thermal stability of the polymer, while the polar sulfonamide group could improve its solubility and processability.

One potential application is in the field of optical materials. Polymers with high refractive indices are in demand for applications such as lenses, optical fibers, and coatings for electronic devices. acs.orgnih.govresearchgate.netresearchgate.net The presence of sulfur in the sulfonamide group can contribute to a higher refractive index. acs.orgnih.gov By carefully designing the polymer architecture, it may be possible to create materials that are both highly refractive and optically transparent.

Another area of exploration is the use of this compound-containing polymers in thermosetting composites. The reactivity of the cyclopropane ring could be exploited for cross-linking reactions, leading to the formation of robust and durable materials. Vinyl sulfonamides have already been explored for use in thermosetting composites, demonstrating the potential of the sulfonamide group in this area. nih.gov

Future research in this area will involve the synthesis and characterization of polymers incorporating the this compound moiety. Key properties to be investigated would include thermal stability (glass transition temperature and decomposition temperature), optical properties (refractive index and transparency), and mechanical properties (tensile strength and modulus).

Table 3: Potential Properties of Polymers Incorporating the this compound Moiety

Polymer PropertyPotential Contribution of the MoietyPotential Application
Thermal StabilityRigidity of the cyclopropane ringHigh-performance plastics
Refractive IndexPresence of sulfur in the sulfonamide groupOptical lenses, coatings
SolubilityPolarity of the sulfonamide groupProcessable polymers
Cross-linking abilityReactivity of the cyclopropane ringThermosetting resins

This table outlines the hypothetical contributions of the this compound moiety to polymer properties based on the known characteristics of its constituent parts.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-N-methylaminosulfonamide, and how can reaction conditions be fine-tuned?

Methodological Answer: Synthesis typically involves sulfonylation of N-cyclopropyl-N-methylamine with sulfonyl chlorides under controlled conditions. Key parameters include:

  • Temperature: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., cyclopropane ring opening) .
  • Solvent Choice: Anhydrous dichloromethane or THF is preferred to avoid hydrolysis of the sulfonyl chloride intermediate .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields high-purity product (>95%).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Multi-modal characterization is critical:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm cyclopropyl protons (δ 0.5–1.2 ppm) and methyl group (δ 2.8–3.1 ppm) .
    • ¹³C NMR: Cyclopropane carbons appear at δ 5–15 ppm, sulfonamide sulfur at δ 40–45 ppm .
  • Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ peak matching the molecular formula (C₅H₁₀N₂O₂S, MW 162.21 g/mol).
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%).

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C, but hydrolysis risks exist at elevated temperatures .
  • Photostability: UV-Vis exposure (254 nm) for 48 hours; monitor via HPLC for degradation products (e.g., sulfonic acid derivatives).
  • Humidity Sensitivity: Store in desiccators (RH <20%) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09/B3LYP/6-311++G(d,p) to map electron density and frontier molecular orbitals. The sulfonamide group’s electrophilicity (LUMO energy) correlates with nucleophilic attack susceptibility .
  • Solvent Effects: Include PCM models to simulate polar aprotic solvents (e.g., DCM) and compare with experimental kinetics.

Q. How to resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

Methodological Answer:

  • Meta-Analysis: Compare datasets from PubChem, ChEMBL, and academic studies (e.g., ). Discrepancies often arise from:
    • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
    • Purity Thresholds: Bioactivity may drop below 90% purity due to residual solvents .
  • Dose-Response Repetition: Conduct triplicate assays with internal controls (e.g., known inhibitors) to validate IC₅₀ values.

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Directly measure binding affinity (Kd) and stoichiometry.
  • Crystallography: Co-crystallize with human carbonic anhydrase II (PDB ID 3KS3) to resolve binding modes.
  • Mutagenesis Studies: Replace key residues (e.g., Thr199) to assess sulfonamide-binding dependency .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography: Use amylose-based columns (Chiralpak IA) to separate enantiomers .
  • Asymmetric Catalysis: Explore Pd-catalyzed cyclopropanation to control stereochemistry during amine synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.